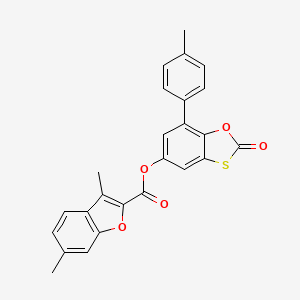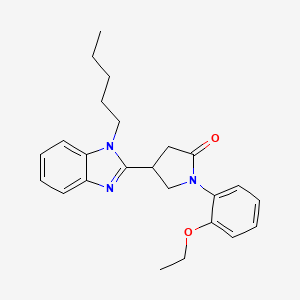![molecular formula C23H19N3O4S2 B11423481 (2Z)-N-[3-(methylsulfanyl)phenyl]-2-[2-(phenylsulfonyl)hydrazinylidene]-2H-chromene-3-carboxamide](/img/structure/B11423481.png)
(2Z)-N-[3-(methylsulfanyl)phenyl]-2-[2-(phenylsulfonyl)hydrazinylidene]-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-2-(BENZENESULFONAMIDOIMINO)-N-[3-(METHYLSULFANYL)PHENYL]-2H-CHROMENE-3-CARBOXAMIDE is a complex organic compound with a unique structure that combines a chromene core with benzenesulfonamido and methylsulfanyl phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(BENZENESULFONAMIDOIMINO)-N-[3-(METHYLSULFANYL)PHENYL]-2H-CHROMENE-3-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the chromene core, followed by the introduction of the benzenesulfonamido and methylsulfanyl phenyl groups through various coupling reactions. Common reagents used in these reactions include palladium catalysts, sulfonamides, and thiols. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring the availability of high-purity reagents, and implementing efficient purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-(BENZENESULFONAMIDOIMINO)-N-[3-(METHYLSULFANYL)PHENYL]-2H-CHROMENE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The benzenesulfonamido group can be reduced to a corresponding amine.
Substitution: The chromene core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the chromene core.
Scientific Research Applications
(2Z)-2-(BENZENESULFONAMIDOIMINO)-N-[3-(METHYLSULFANYL)PHENYL]-2H-CHROMENE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (2Z)-2-(BENZENESULFONAMIDOIMINO)-N-[3-(METHYLSULFANYL)PHENYL]-2H-CHROMENE-3-CARBOXAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
(2Z)-2-(BENZENESULFONAMIDOIMINO)-N-[3-(METHYLSULFANYL)PHENYL]-2H-CHROMENE-3-CARBOXAMIDE: shares structural similarities with other chromene derivatives and sulfonamide-containing compounds.
Chromene derivatives: Known for their diverse biological activities, including antioxidant and anticancer properties.
Sulfonamide-containing compounds: Widely used in medicinal chemistry for their antibacterial and enzyme inhibitory activities.
Uniqueness
The uniqueness of (2Z)-2-(BENZENESULFONAMIDOIMINO)-N-[3-(METHYLSULFANYL)PHENYL]-2H-CHROMENE-3-CARBOXAMIDE lies in its combination of functional groups, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new therapeutic agents and materials with specialized properties.
Properties
Molecular Formula |
C23H19N3O4S2 |
|---|---|
Molecular Weight |
465.5 g/mol |
IUPAC Name |
(2Z)-2-(benzenesulfonylhydrazinylidene)-N-(3-methylsulfanylphenyl)chromene-3-carboxamide |
InChI |
InChI=1S/C23H19N3O4S2/c1-31-18-10-7-9-17(15-18)24-22(27)20-14-16-8-5-6-13-21(16)30-23(20)25-26-32(28,29)19-11-3-2-4-12-19/h2-15,26H,1H3,(H,24,27)/b25-23- |
InChI Key |
UBKANRMZCXWJBL-BZZOAKBMSA-N |
Isomeric SMILES |
CSC1=CC=CC(=C1)NC(=O)C\2=CC3=CC=CC=C3O/C2=N\NS(=O)(=O)C4=CC=CC=C4 |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)C2=CC3=CC=CC=C3OC2=NNS(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,3-dimethyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B11423399.png)
![(2Z)-2-{2-[(3-chloro-4-fluorophenyl)sulfonyl]hydrazinylidene}-N-(3-fluorophenyl)-2H-chromene-3-carboxamide](/img/structure/B11423409.png)

![8-(3-bromo-5-ethoxy-4-hydroxyphenyl)-3-(4-ethoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11423425.png)

![Methyl 2-({[3-(2,5-dimethoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]carbonyl}amino)benzoate](/img/structure/B11423431.png)
![N-[3-(propan-2-yloxy)propyl]-3-{[4-(propan-2-yl)phenyl]sulfonyl}[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B11423432.png)
![2-{3-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxo-1-phenylimidazolidin-4-yl}-N-(4-fluorophenyl)acetamide](/img/structure/B11423439.png)
![3-(2-Methoxyphenyl)-8-(4-methylsulfanylphenyl)-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11423440.png)
![N-{[5-({[(2,5-Dimethylphenyl)carbamoyl]methyl}sulfanyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-YL]methyl}-3-methylbenzamide](/img/structure/B11423448.png)
![N-(2,5-dimethoxyphenyl)-2-[3-(4-methylbenzyl)-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B11423449.png)
![Piperidin-1-yl[3-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanone](/img/structure/B11423457.png)
![2-{[5-(3,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11423458.png)

